N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methoxybenzamide is a complex heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neuropharmacology. The structure features multiple functional groups that may contribute to its biological activity, making it a subject of various synthetic and pharmacological studies.
The compound is classified as a pyrazolo[3,4-d]pyrimidine derivative, which is known for its diverse biological properties. Pyrazoles are recognized as privileged scaffolds in drug discovery due to their ability to interact with multiple biological targets. The specific compound discussed here is notable for its intricate structure that includes both pyrazolo and benzamide functionalities, suggesting potential utility in targeting specific receptors or enzymes involved in disease pathways.
The synthesis of N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methoxybenzamide can be achieved through several synthetic routes:
These reactions often require careful control of temperature and pH, along with the use of solvents such as ethanol or dimethylformamide for optimal yields.
The molecular formula for N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methoxybenzamide is , with a molecular weight of approximately 351.41 g/mol.
Data such as InChI and SMILES representations are crucial for computational modeling and database searches:
InChI=1S/C19H21N5O2/c1-12(2)18(20)21-16(14(24)22-19(21)23)15(17(18)25)13(3)4/h12H,5-11H2,1-2H3,(H,20,24)CC(C)C(=O)N(C)C(=O)N=C(N)C(C)=NN-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methoxybenzamide can participate in various chemical reactions:
These reactions highlight the versatility of the compound in synthetic organic chemistry.
The mechanism of action for N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methoxybenzamide is primarily associated with its ability to interact with specific biological targets such as enzymes or receptors involved in disease processes.
Research indicates that compounds within this class may act as inhibitors or modulators of key signaling pathways related to cancer cell proliferation or neurodegenerative diseases. The precise mechanism often involves binding to active sites on target proteins or interfering with substrate interactions.
The compound is typically characterized by:
Key chemical properties include:
Relevant data also suggests that this compound exhibits moderate lipophilicity due to its aromatic structure, which may influence its bioavailability and pharmacokinetic properties.
N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methoxybenzamide has potential applications in various fields:
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5